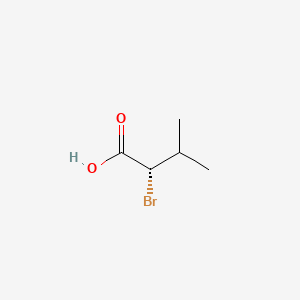

(S)-2-Bromo-3-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBARDWJXBGYEJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295753 | |

| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26782-75-2 | |

| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromoisovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Bromo-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOISOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1174557W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of (S)-2-Bromo-3-methylbutanoic Acid

Introduction

(S)-2-Bromo-3-methylbutanoic acid, also known as (S)-α-Bromoisovaleric acid, is a chiral halogenated carboxylic acid.[1][2] As a derivative of the amino acid valine, this compound serves as a valuable and versatile building block in organic synthesis. Its specific stereochemistry and the presence of two reactive functional groups—a carboxylic acid and an alpha-bromo substituent—make it a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and common experimental considerations for researchers and drug development professionals.

Physicochemical Properties

This compound is typically a white to pale yellow or beige crystalline solid or powder at room temperature.[1][2][3][4] It is moderately soluble in water and highly soluble in common organic solvents such as ethanol, methanol, and diethyl ether.[1]

A summary of its key quantitative properties is presented below. Note that some reported values may correspond to the racemic mixture (DL-α-Bromo-β-methylbutyric acid) but are included for reference.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][2][5][6] |

| Molecular Weight | 181.03 g/mol | [1][4][5][6] |

| CAS Number | 26782-75-2 ((S)-enantiomer) | [5] |

| 565-74-2 (racemic) | [2][3][6] | |

| Appearance | White to beige crystalline powder or chunks | [3][4] |

| Melting Point | 39-42 °C | [3] |

| Boiling Point | 124-126 °C at 20 mmHg | [3] |

| 230 °C at 760 mmHg | [4][7] | |

| Solubility | Water: Very slightly soluble / Moderately soluble | [1] |

| Alcohol: Soluble | [3] | |

| Diethyl Ether: Soluble | ||

| Density | ~1.5 g/cm³ | [4] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |

| XLogP3 | 1.9 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5] These techniques are used to confirm the carbon skeleton, the position of the bromine atom, and the presence of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: IR spectra are available for both the gas and condensed phases.[8][9] Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C-Br stretches in the fingerprint region.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the alpha-bromo substituent and the carboxylic acid.

3.1. Nucleophilic Substitution The bromine atom is located at the alpha-carbon (the carbon adjacent to the carboxyl group), making it a good leaving group and highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of a wide range of functional groups at the C2 position, making it a valuable chiral synthon.

A generalized reaction pathway for this compound.

3.2. Carboxylic Acid Reactions The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction, providing another handle for molecular elaboration.

3.3. Key Applications Due to its versatile reactivity, this compound is used in several areas of chemical synthesis:

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing various drug candidates and complex molecules.[2] It has been used to prepare fructosyl peptide oxidase inhibitors.[10]

-

Amino Acid Derivatives: It has been specifically used in the preparation of optically active N-methylvalines.

-

Biochemical Research: The compound and its enantiomer have been used to study the stereoselective conjugation of glutathione (GSH) by glutathione transferase enzymes in rats.[3][4][10]

Experimental Protocols

While specific, detailed protocols are proprietary to individual research labs, the following sections outline the general methodologies for the synthesis and purification of α-bromo acids like the title compound.

4.1. Synthesis via Hell-Volhard-Zelinsky Reaction A common method for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

A typical workflow for the synthesis of an α-bromo acid via the HVZ reaction.

Methodology:

-

Reaction Setup: The starting material, 3-methylbutanoic acid, is charged into a reaction vessel equipped with a reflux condenser and dropping funnel. A catalytic amount of PBr₃ is added.

-

Bromination: Elemental bromine (Br₂) is added dropwise to the mixture at an elevated temperature. The reaction is typically refluxed until completion, which can be monitored by techniques like TLC or GC.

-

Workup: Once the reaction is complete, it is cooled, and excess bromine is quenched. The crude product is often worked up using an aqueous extraction to remove inorganic byproducts.

-

Purification: The final product is typically purified by vacuum distillation to yield the high-purity α-bromo acid.[11]

4.2. Purification and Analysis Workflow Post-synthesis, a standard workflow is employed to isolate and verify the pure compound.

A general workflow for the purification and analysis of the final product.

Methodology:

-

Washing: The organic layer from the workup is washed sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any remaining starting acid), and finally with a saturated sodium chloride (brine) solution.[12]

-

Drying: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]

-

Isolation: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation.[11]

-

Analysis: The final, purified product is analyzed by NMR and IR spectroscopy to confirm its structure and assess its purity.[5][12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.[13]

5.1. Hazard Classification The compound is classified as corrosive and acutely toxic. It causes severe skin burns and serious eye damage.[5][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| Source:[5] |

5.2. Recommended Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles and a face shield.[13]

-

Ventilation: Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a designated corrosives area.[13]

Conclusion

This compound is a chiral building block of significant utility in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity at both the alpha-carbon and the carboxylic acid moiety make it an important intermediate for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe application in research and development.

References

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 7. 2-bromo-3-methylbutanoic acid [stenutz.eu]

- 8. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 10. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]

- 11. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 12. collected.jcu.edu [collected.jcu.edu]

- 13. fishersci.com [fishersci.com]

(S)-2-Bromo-3-methylbutanoic acid structure and stereochemistry

An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid

Abstract

This compound, a chiral α-halogenated carboxylic acid, is a valuable building block in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry makes it a critical intermediate for the enantioselective synthesis of complex molecules, including amino acids and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its structure, stereochemistry, and physicochemical properties. It further details experimental protocols for its synthesis and characterization and discusses its applications in research and drug development.

Chemical Structure and Stereochemistry

This compound is a derivative of butanoic acid featuring a bromine atom at the α-position (carbon-2) and a methyl group on carbon-3. The presence of a stereocenter at the α-carbon gives rise to two enantiomers: (S) and (R).

1.1 Molecular Structure

The fundamental structural details of this compound are summarized below.

-

IUPAC Name : (2S)-2-bromo-3-methylbutanoic acid[1]

-

Synonyms : (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α-Bromoisovaleric acid[1]

1.2 Stereochemistry

The stereochemistry at the chiral center (C2) is designated as "S" according to the Cahn-Ingold-Prelog (CIP) priority rules. The determination of this configuration is crucial for its application in stereospecific synthesis.

The assignment of priorities to the groups attached to the chiral carbon is as follows:

-

-Br (highest atomic number)

-

-COOH (carbon bonded to two oxygens)

-

-CH(CH₃)₂ (isopropyl group)

-

-H (lowest atomic number)

When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Br → -COOH → -CH(CH₃)₂) proceeds in a counter-clockwise direction, confirming the (S) configuration.

Caption: CIP priority assignment for (S)-enantiomer.

Physicochemical and Spectroscopic Properties

The properties of 2-bromo-3-methylbutanoic acid are well-documented, primarily for the racemic mixture. These quantitative data are essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to beige crystalline powder or chunks | - | [4] |

| Melting Point | 39-42 °C | For racemic mixture | [4][5][6] |

| Boiling Point | 124-126 °C | At 20 mmHg, for racemic mixture | [4][5][6] |

| 116 °C | At 15 mmHg, for racemic mixture | [7] | |

| Flash Point | 107 °C (224.6 °F) | Closed cup, for racemic mixture | [5] |

| Solubility | Soluble in alcohol, diethyl ether | - | [5][6] |

| Very slightly soluble in water | - | [5][6] | |

| Ethanol: 45.53 g/100g at 20 °C | - | [5] |

| | Methanol: 82.7 g/100g at 20 °C | - |[5] |

Spectroscopic Data Spectroscopic analysis is fundamental for confirming the structure and purity of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Shows signals corresponding to the carboxylic acid proton (singlet, downfield), the α-proton (doublet), the β-proton (multiplet), and the diastereotopic methyl protons of the isopropyl group (two doublets).

-

¹³C NMR : Reveals distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the β-carbon, and the two methyl carbons of the isopropyl group.

-

-

Mass Spectrometry (MS) : The mass spectrum displays a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M, M+2) of approximately equal intensity.[8]

Experimental Protocols

3.1 Synthesis

The synthesis of racemic 2-bromo-3-methylbutanoic acid is commonly achieved via the Hell-Volhard-Zelinsky reaction, starting from 3-methylbutanoic acid (isovaleric acid). The subsequent resolution of the enantiomers is required to isolate the (S)-form.

Protocol: Hell-Volhard-Zelinsky Bromination

-

Activation : Place 3-methylbutanoic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a catalytic amount of red phosphorus or PBr₃.

-

Bromination : Heat the mixture gently. Add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be neutralized with a trap. Continue heating under reflux until the red color of bromine disappears.

-

Hydrolysis : Cool the reaction mixture. Slowly add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.

-

Workup and Purification : Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Enantiomeric Resolution The resulting racemic mixture can be resolved by fractional crystallization using a chiral resolving agent, such as a chiral amine (e.g., (R)-α-phenylethylamine), to form diastereomeric salts with different solubilities.

Caption: Workflow for synthesis and chiral resolution.

3.2 Characterization Protocols

Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol: Infrared (IR) Spectroscopy

-

Prepare the sample using a suitable method (e.g., as a thin film on a salt plate for liquids/low-melting solids, or as a KBr pellet for solids).

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Applications in Research and Development

This compound serves as a key chiral precursor in various synthetic applications.

-

Pharmaceutical Synthesis : It is used as a starting material for pharmaceuticals and other biologically active molecules where a specific stereoisomer is required for efficacy. For example, it has been used to prepare the hypnotic and sedative agent bromisoval.[10]

-

Chiral Amino Acid Synthesis : It is a precursor for the synthesis of non-standard, optically active amino acids, such as N-methylvaline.[4][5]

-

Mechanistic Studies : The compound and its enantiomer have been used to investigate the stereoselectivity of enzymes, such as in studies of glutathione (GSH) conjugation in rats.[4]

-

Advanced Materials : The (R)-enantiomer has been employed as an anionic component in chiral ionic liquids, which can be used as catalysts in asymmetric reactions like the Heck arylation.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory setting.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a cool, dry place in a tightly sealed container. It is classified under storage class 8A (Combustible corrosive hazardous materials).[5]

Conclusion

This compound is a fundamentally important chiral building block with well-defined structural and chemical properties. Its utility in the stereoselective synthesis of high-value compounds, particularly for the pharmaceutical industry, is significant. The protocols for its synthesis and characterization are well-established, allowing for its reliable use in research and development. Proper adherence to safety protocols is essential when handling this corrosive and toxic compound.

References

- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]

- 3. (2S)-2-bromo-3-methylbutanoate | C5H8BrO2- | CID 6932855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 5. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 6. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid and Its Derivatives

(S)-2-Bromo-3-methylbutanoic acid , also known by its common synonym (S)-α-Bromoisovaleric acid , is a chiral α-halogenated carboxylic acid. This compound and its enantiomer serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of a bromine atom at the alpha position to a carboxylic acid, allows for a variety of chemical transformations, making it a valuable intermediate for researchers and drug development professionals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental data and procedural outlines.

Nomenclature and Identification

The compound is known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is essential for effective literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | (2S)-2-bromo-3-methylbutanoic acid[4] |

| Synonyms | (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-2-Bromoisovaleric acid, (S)-alpha-Bromoisovaleric acid, (-)-2-Bromo-3-methylbutyric acid[4][5] |

| CAS Number | 26782-75-2[4][5] |

| Molecular Formula | C5H9BrO2[1][4] |

| SMILES | CC(C)--INVALID-LINK--O)Br[4] |

| InChIKey | UEBARDWJXBGYEJ-BYPYZUCNSA-N[4] |

Physicochemical Properties

The physical and chemical properties of this compound and its racemic mixture are summarized below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Notes |

| Molecular Weight | 181.03 g/mol [1][4] | |

| Appearance | White to beige crystalline powder or chunks[6] | Can also appear as a colorless to pale yellow liquid.[1][2] |

| Melting Point | 39-42 °C (racemic)[6] | The individual enantiomers (d- and l-forms) have a melting point of 43-44 °C. |

| Boiling Point | 124-126 °C at 20 mmHg[6] | The racemic form boils at approximately 230°C with some decomposition at atmospheric pressure. |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol, ether, and alcohol.[1] |

Core Applications in Research and Development

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of chiral drugs. For instance, it has been used to prepare optically active N-methylvalines.[6] Historically, its racemic form was used to synthesize Bromisoval (bromovalerylurea), a hypnotic and sedative agent, by reacting the corresponding acid chloride with urea.[3]

-

Agrochemical Industry: The compound is utilized in the production of certain pesticides and herbicides.[1]

-

Organic Synthesis: As a chiral building block, it is used to introduce the isovaleric moiety in the synthesis of more complex organic molecules.[1] Its reactivity allows it to readily participate in nucleophilic substitution reactions.[2]

-

Biochemical Research: Halogenated carboxylic acids like this one are employed to study biological processes, often acting as mimics of natural carboxylic acids or as enzyme inhibitors.[3] For example, it has been used to study the conjugation of glutathione in rats.[6][7]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting.

Synthesis via Hell-Volhard-Zelinsky Reaction

A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. The synthesis of the racemic 2-bromo-3-methylbutanoic acid starts from 3-methylbutanoic acid.

Reactants:

-

3-Methylbutanoic acid (isovaleric acid)

-

Red phosphorus (catalyst)

-

Bromine (Br₂)

-

Water (for hydrolysis)

Procedure:

-

A mixture of 3-methylbutanoic acid and a catalytic amount of red phosphorus is placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Bromine is added dropwise to the mixture while stirring. The reaction is exothermic and the flask may require cooling.

-

After the addition is complete, the mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The resulting acyl bromide is cooled and then slowly hydrolyzed by the careful addition of water.

-

The product, 2-bromo-3-methylbutanoic acid, is then isolated and purified, typically by distillation under reduced pressure or crystallization.

Note: For the enantiomerically pure (S)-form, a common starting material is the naturally occurring amino acid (S)-Valine, which undergoes diazotization in the presence of bromide ions.

Caption: Synthesis via Hell-Volhard-Zelinsky reaction.

Chiral Resolution Protocol

The resolution of racemic 2-bromo-3-methylbutanoic acid into its individual enantiomers can be achieved through fractional crystallization using a chiral resolving agent.

Materials:

-

Racemic 2-bromo-3-methylbutanoic acid

-

A chiral amine (e.g., (R)-α-phenylethylamine or (S)-α-phenylethylamine)

-

Appropriate solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Equimolar amounts of the racemic acid and the chiral amine are dissolved in a minimal amount of a suitable hot solvent.

-

The solution is allowed to cool slowly, leading to the crystallization of one of the diastereomeric salts (e.g., the (R)-amine-(S)-acid salt may be less soluble than the (R)-amine-(R)-acid salt).

-

The crystals are collected by filtration. This process may be repeated to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched free acid.

-

The free acid is extracted into an organic solvent, which is then dried and evaporated to yield the enantiopure product.

Caption: Logical workflow for chiral resolution.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[4] It is corrosive and can cause severe skin burns and eye damage.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code |

| Acute Toxicity, Oral (Harmful) | H302 |

| Acute Toxicity, Dermal (Harmful) | H312 |

| Skin Corrosion/Irritation (Causes severe burns) | H314 |

| Serious Eye Damage | H318 |

| Acute Toxicity, Inhalation (Harmful) | H332 |

References

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid [mdpi.com]

- 4. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]

- 6. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. alpha-Bromoisovaleric acid, (R)- | C5H9BrO2 | CID 156968 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular formula of (S)-2-Bromo-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Bromo-3-methylbutanoic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its metabolic fate through glutathione conjugation. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is a chiral halogenated carboxylic acid. It is the (S)-enantiomer of 2-bromo-3-methylbutanoic acid, also known as α-bromoisovaleric acid.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 26782-75-2 |

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol |

| Synonyms | (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α-Bromoisovaleric acid |

| Racemic Mixture Identifier | Value |

| Chemical Name | 2-Bromo-3-methylbutanoic acid |

| CAS Number | 565-74-2 |

| Synonyms | α-Bromoisovaleric acid, 2-Bromoisovaleric acid |

Physical and Chemical Properties

Quantitative data for 2-bromo-3-methylbutanoic acid (primarily for the racemic mixture) is summarized below.

| Property | Value | Reference |

| Appearance | White to beige crystalline powder or chunks | |

| Melting Point | 39-42 °C | |

| Boiling Point | 124-126 °C at 20 mmHg | |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | |

| Optical Rotation | For (R)-enantiomer: [α]22/D +21° (c = 37 in benzene) |

Experimental Protocols

Synthesis of α-Bromoisovaleric Acid (Racemic)

The following protocol for the synthesis of the racemic mixture, α-bromoisovaleric acid, is adapted from Organic Syntheses.[1][2]

Materials:

-

Isovaleric acid monohydrate (1 kg)

-

Benzene (500 ml)

-

Dry bromine (1.5 kg, 480 ml)

-

Phosphorus trichloride (15 ml)

-

Concentrated ammonium hydroxide (sp. gr. 0.90)

Procedure:

-

Dehydration of Isovaleric Acid: In a 3-liter round-bottomed flask, combine 1 kg of commercial isovaleric acid monohydrate with 500 ml of benzene. Distill the mixture using a short column until the vapor temperature reaches 100°C to remove water and benzene.

-

Bromination: Cool the residue and place 878 g (934 ml, 8.6 moles) of the dried isovaleric acid into a 3-liter round-bottomed flask equipped with a long reflux condenser. The top of the condenser should be connected to a gas-absorption trap. Add 1.5 kg (480 ml) of dry bromine, followed by 15 ml of phosphorus trichloride, through the condenser.

-

Reaction: Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears. Add another 25 ml portion of bromine and continue heating until the color dissipates.

-

Completion and Distillation: Slowly raise the bath temperature to 100–105°C and maintain for 1.5–2 hours. Transfer the crude bromo acid to a 2-liter modified Claisen flask and distill under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected. The yield is approximately 87.5–88.6%.

-

Amination to dl-Valine (Optional): To 2 liters of technical ammonium hydroxide in a 3-liter round-bottomed flask, add 330 g (1.82 moles) of α-bromoisovaleric acid. Securely stopper the flask and let it stand at room temperature for one week.

Biological Significance and Metabolism

This compound and its (R)-enantiomer have been studied in the context of their stereoselective conjugation with glutathione (GSH). This metabolic pathway is crucial for the detoxification of xenobiotics.

Glutathione Conjugation Pathway

The conjugation of α-bromoisovaleric acid with glutathione is stereoselective. Studies have shown that the (S)-enantiomer is conjugated with glutathione at a faster rate than the (R)-enantiomer. This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted.

Caption: Glutathione conjugation pathway of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (S)-2-bromo-3-methylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-2-bromo-3-methylbutyric acid, a chiral building block relevant in organic synthesis and drug development. The interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data is crucial for structure verification and quality control. This document outlines the predicted spectral data, provides detailed experimental protocols for data acquisition, and illustrates key concepts through diagrams.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of (S)-2-bromo-3-methylbutyric acid. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 12.0 | broad singlet | 1H | - | -OH |

| ~4.20 | doublet | 1H | ~4.5 | -CH (Br)- |

| ~2.35 | multiplet | 1H | ~6.9, ~4.5 | -CH (CH₃)₂ |

| ~1.05 | doublet | 3H | ~6.9 | -CH(C H₃)₂ |

| ~1.00 | doublet | 3H | ~6.9 | -CH(C H₃)₂ |

Interpretation:

The proton spectrum is expected to show five distinct signals. The acidic proton of the carboxylic acid appears as a broad singlet at a significantly downfield chemical shift.[1] The proton on the carbon bearing the bromine atom is expected to be a doublet due to coupling with the adjacent methine proton. The methine proton of the isopropyl group will appear as a multiplet due to coupling with the adjacent alpha-proton and the six methyl protons. The two methyl groups of the isopropyl moiety are diastereotopic and are therefore expected to have slightly different chemical shifts, each appearing as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O |

| ~50 | C H(Br) |

| ~32 | C H(CH₃)₂ |

| ~20 | -CH(C H₃)₂ |

| ~18 | -CH(C H₃)₂ |

Interpretation:

The broadband proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.[2] The carbon atom attached to the electronegative bromine atom is also shifted downfield. The methine and the two diastereotopic methyl carbons of the isopropyl group appear at higher field, which is typical for sp³ hybridized carbons.[2][3]

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, very broad |

| ~2970 | C-H | sp³ C-H stretch |

| ~1710 | C=O | Carboxylic acid, strong |

| ~1470 | C-H | sp³ C-H bend |

| ~1250 | C-O | Carboxylic acid, stretch |

| ~930 | O-H | Carboxylic acid, out-of-plane bend |

| ~650 | C-Br | Stretch |

Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹.[4][5][6][7][8] A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[5][6] The spectrum will also feature C-H stretching and bending vibrations for the alkyl portions of the molecule, as well as the C-O stretch of the carboxylic acid and the C-Br stretch at a lower wavenumber.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (S)-2-bromo-3-methylbutyric acid.

Materials:

-

(S)-2-bromo-3-methylbutyric acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of (S)-2-bromo-3-methylbutyric acid into a small, clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal. This step is crucial for obtaining high-resolution spectra.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width (e.g., -2 to 14 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR:

-

Set the appropriate spectral width (e.g., -10 to 220 ppm).

-

Use a standard proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[9]

-

Acquire the FID.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of (S)-2-bromo-3-methylbutyric acid.

Materials:

-

(S)-2-bromo-3-methylbutyric acid

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with a suitable solvent like isopropanol, followed by a dry Kimwipe.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small amount of the solid (S)-2-bromo-3-methylbutyric acid onto the center of the ATR crystal. If the sample is a low-melting solid, it can be gently melted directly on the crystal or analyzed as a thin film.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

After the measurement, clean the ATR crystal thoroughly with a solvent and Kimwipes to remove all traces of the sample.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data.

Caption: Workflow for Spectroscopic Data Interpretation.

Molecular Structure and Key NMR Correlations

This diagram shows the chemical structure of (S)-2-bromo-3-methylbutyric acid and highlights the key proton environments and their expected couplings.

Caption: Structure and Predicted ¹H NMR Assignments.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Introduction to the Hell-Volhard-Zelinsky reaction for alpha-bromination

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for Alpha-Bromination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the selective alpha-bromination of carboxylic acids. The products of this reaction, α-bromo carboxylic acids, are valuable intermediates in the synthesis of a wide range of organic compounds, including amino acids.[1][2]

Introduction to the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical transformation that halogenates carboxylic acids at the alpha-carbon position.[3] This reaction is highly specific for the alpha position and is primarily used for bromination and, to a lesser extent, chlorination. The typical reagents employed are a carboxylic acid with at least one alpha-hydrogen, bromine (Br₂), and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[4] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the alpha-carbon. Subsequent hydrolysis yields the desired α-bromo carboxylic acid.

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction mechanism can be delineated into four key steps:

-

Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide (PBr₃) to form an acyl bromide. PBr₃ can also be generated in situ from red phosphorus and bromine.[2] This initial step is crucial as acyl bromides enolize more readily than their corresponding carboxylic acids.[2]

-

Enolization: The acyl bromide, in the presence of a trace amount of HBr, undergoes tautomerization to its enol form.

-

Alpha-Bromination: The electron-rich enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of an α-bromo acyl bromide.

-

Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, yielding the final α-bromo carboxylic acid product.[1]

Quantitative Data Presentation

The following table summarizes the yields of the Hell-Volhard-Zelinsky reaction for various carboxylic acid substrates. The reaction conditions are often harsh, requiring elevated temperatures and prolonged reaction times.[3][4]

| Carboxylic Acid Substrate | Product | Reagents and Conditions | Yield (%) |

| Propanoic Acid | 2-Bromopropanoic Acid | 1. Red P, Br₂; 40-50°C then reflux | 60% (from intermediate) |

| Cyclobutanecarboxylic Acid | n-Butyl 2-bromocyclobutanecarboxylate | 1. SOCl₂, reflux; 2. Red P, Br₂, 50°C to reflux; 3. n-Butanol | 85% |

| Phenylacetic Acid | α-Bromophenylacetic Acid | Br₂, PBr₃ | >70% |

| (2-Chlorophenyl)acetic Acid | α-Bromo(2-chlorophenyl)acetic Acid | Br₂, PBr₃ | >70% |

| (4-Chlorophenyl)acetic Acid | α-Bromo(4-chlorophenyl)acetic Acid | Br₂, PBr₃ | 48% |

Experimental Protocols

This section provides a detailed methodology for the alpha-bromination of propanoic acid, a representative example of the Hell-Volhard-Zelinsky reaction.

Synthesis of 2-Bromopropanoic Acid

Materials and Reagents:

-

Dry propanoic acid (50 g)

-

Dry amorphous red phosphorus (7.6 g)

-

Bromine (166.7 g total)

-

Water

-

Diethyl ether

-

Sodium sulfate

Apparatus:

-

Round bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a dropping funnel and a reflux condenser, combine 50 g of dry propanoic acid and 7.6 g of dry amorphous phosphorus.

-

Bromine Addition: Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, warm the mixture to 40-50°C. Then, slowly add an additional 100 g of bromine.

-

Reaction: Once the addition is complete, gently reflux the mixture for 2 hours to ensure the reaction goes to completion. The initial product is 2-bromopropionyl bromide.

-

Intermediate Isolation (Optional): The 2-bromopropionyl bromide can be distilled at 154°C under atmospheric pressure, with a typical yield of 75-80%.

-

Hydrolysis: To prepare 2-bromopropanoic acid, hydrolyze the 2-bromopropionyl bromide by adding one and one-third equivalents of water. Stir the mixture under a reflux condenser and cool with an ice-water bath until a homogeneous mixture is formed.

-

Completion of Hydrolysis: Warm the reaction mixture for 90 minutes to complete the hydrolysis.

-

Work-up: Cool the crude 2-bromopropanoic acid solution to room temperature. Extract the product with several volumes of diethyl ether.

-

Drying and Purification: Dry the ether extracts over sodium sulfate. Remove the ether by evaporation. The crude 2-bromopropanoic acid is then purified by fractional distillation in vacuo, collecting the fraction boiling at 124°C at 18-19 mm Hg. The yield is approximately 60% based on the 2-bromopropionyl bromide.

Scope and Limitations

The Hell-Volhard-Zelinsky reaction is broadly applicable to carboxylic acids possessing at least one alpha-hydrogen. The reaction is highly selective for the alpha position. However, there are some limitations to consider:

-

The reaction is not suitable for the synthesis of α-fluoro or α-iodo carboxylic acids.[3]

-

The reaction conditions are generally harsh, requiring high temperatures, which may not be suitable for sensitive substrates.[3][4]

-

If the reaction is conducted at excessively high temperatures, elimination of hydrogen halide can occur, leading to the formation of α,β-unsaturated carboxylic acids as a side product.[3]

Conclusion

The Hell-Volhard-Zelinsky reaction remains a powerful and reliable method for the alpha-bromination of carboxylic acids. Its ability to introduce a bromine atom at a specific position makes it an invaluable tool in organic synthesis, particularly for the preparation of precursors to amino acids and other functionalized molecules. For researchers and professionals in drug development, a thorough understanding of the HVZ reaction's mechanism, scope, and experimental nuances is essential for its effective application in the synthesis of complex molecular targets.

References

An In-depth Technical Guide to the Commercial Availability and Suppliers of Enantiopure 2-Bromo-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutanoic acid, also known as 2-bromoisovaleric acid, is a chiral carboxylic acid that serves as a valuable building block in organic synthesis. Its structure contains a stereocenter at the α-carbon, leading to two non-superimposable mirror images: (R)- and (S)-enantiomers. These enantiopure forms are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules, where specific stereochemistry is often essential for therapeutic efficacy and safety. For instance, the enantiomers of 2-bromo-3-methylbutanoic acid can be used to prepare the respective enantiomers of the sedative agent bromisoval (2-bromo-3-methylbutyrylurea)[1]. This guide provides a comprehensive overview of the commercial availability of enantiopure 2-bromo-3-methylbutanoic acid, details on suppliers, and technical information on its synthesis and analysis.

Commercial Availability and Suppliers

The enantiomers of 2-bromo-3-methylbutanoic acid are available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Purity levels are typically high, though it is crucial for researchers to verify the enantiomeric excess (e.e.) for stereospecific applications. The following tables summarize the availability of the (R)- and (S)-enantiomers.

(R)-(+)-2-Bromo-3-methylbutanoic Acid

This enantiomer is readily available from several suppliers, typically with purities of 96% or higher.

Table 1: Commercial Suppliers of (R)-(+)-2-Bromo-3-methylbutanoic Acid

| Supplier | CAS Number | Purity / Assay | Optical Activity | Available Quantities |

|---|---|---|---|---|

| Sigma-Aldrich | 76792-22-8 | 96% | [α]22/D +21°, c = 37 in benzene | 5 g |

| CymitQuimica | 76792-22-8 | 98%[2] | Not specified | 250 mg, 1 g, 5 g, 25 g[2] |

| ChemScene | 76792-22-8 | ≥98%[3] | Not specified | Inquire for sizes |

(S)-(-)-2-Bromo-3-methylbutanoic Acid

The (S)-enantiomer is also commercially available, often with purities around 95%.

Table 2: Commercial Suppliers of (S)-(-)-2-Bromo-3-methylbutanoic Acid

| Supplier | CAS Number | Purity / Assay | Physical Properties | Available Quantities |

|---|---|---|---|---|

| Molport | 26782-75-2 | 95% (from multiple suppliers)[4] | Not specified | 1 g, 5 g[4] |

| Echemi (XIAMEN EQUATION) | 26782-75-2 | Not specified[5] | M.P.: 39-44 °C | Inquire for sizes |

| Ambeed | 26782-75-2 | Not specified[6] | Not specified | Inquire for sizes |

Note: Pricing and stock levels are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis.

Synthesis and Experimental Protocols

While direct asymmetric synthesis routes exist, the most common method for obtaining enantiopure 2-bromo-3-methylbutanoic acid is through the resolution of the racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A well-established and historically significant method for separating the enantiomers is classical resolution. This process involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The purified diastereomeric salt is then treated with a strong acid to regenerate the desired enantiopure carboxylic acid[1][7].

Key Steps in Classical Resolution:

-

Salt Formation: The racemic acid is dissolved in a suitable solvent and treated with a sub-stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like (+)-cinchonine or (R)-1-phenylethylamine).

-

Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out.

-

Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to improve diastereomeric purity.

-

Liberation of the Enantiomer: The purified salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating the enantiopure acid, which can then be extracted. The chiral resolving agent can often be recovered from the aqueous layer.

Analytical Methods for Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) of a chiral compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this determination[8][9][10].

Chiral HPLC Protocol (General Methodology)

The principle of chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus separation.

Experimental Steps:

-

Sample Preparation: The carboxylic acid may need to be derivatized (e.g., converted to an ester or amide) to improve its chromatographic behavior and interaction with the CSP[10]. A common derivatization involves converting the acid to its methyl ester.

-

Column Selection: A suitable chiral column must be chosen. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol), is optimized to achieve baseline separation of the two enantiomer peaks.

-

Detection and Quantification: A UV detector is commonly used. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

References

- 1. mdpi.com [mdpi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]

- 5. echemi.com [echemi.com]

- 6. 26782-75-2|(S)-2-Bromo-3-methylbutanoic acid| Ambeed [ambeed.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uma.es [uma.es]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. americanlaboratory.com [americanlaboratory.com]

The Cornerstone of Stereocontrol: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Introduction

In the landscape of modern pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Many biological molecules, particularly pharmaceutical targets, exist as one of two non-superimposable mirror images, or enantiomers.[2] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even toxic.[1] Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a foundational pillar of organic chemistry.[3][4] Among the strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[2][5]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to a specific stereochemical outcome.[1][2][6] After imparting its chiral information, the auxiliary is cleaved and can often be recovered for reuse.[2][7] This approach is particularly powerful because it converts the challenge of controlling enantioselectivity into a more manageable task of separating diastereomers, which have distinct physical properties.[2] First introduced by pioneers like E.J. Corey and Barry Trost, this methodology has become an indispensable tool for researchers, scientists, and drug development professionals, enabling the efficient construction of complex, enantiomerically pure molecules.[2][8]

Core Principles: The Chiral Auxiliary Workflow

The strategic use of a chiral auxiliary in asymmetric synthesis follows a logical three-step sequence: covalent attachment to a substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to reveal the enantiomerically enriched product.[2][9][10]

-

Attachment: An enantiomerically pure chiral auxiliary (Xc) is covalently bonded to a prochiral substrate. This creates a new chiral molecule where the auxiliary's stereocenter can influence subsequent reactions.

-

Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol addition, cycloaddition) that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the reagent to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other.

-

Cleavage: The auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. A key advantage is that the auxiliary can often be recovered and recycled, improving the overall efficiency and cost-effectiveness of the synthesis.[6]

Key Chiral Auxiliaries: Mechanisms and Applications

While numerous chiral auxiliaries have been developed, a select few have become mainstays in organic synthesis due to their versatility, high levels of stereocontrol, and extensive documentation.

Evans' Oxazolidinone Auxiliaries

Popularized by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][11] These auxiliaries are readily prepared from corresponding α-amino acids, making both enantiomeric forms accessible.[12][]

Mechanism in Asymmetric Aldol Reactions: The N-acylated oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a rigid, six-membered boron Z-enolate.[14][15] The stereoselectivity of the subsequent aldol addition is governed by a highly ordered, chair-like Zimmerman-Traxler transition state.[14] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This process simultaneously establishes two new contiguous stereocenters with a predictable syn relationship.[2][14]

Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of enolates.[16] Both enantiomers of pseudoephedrine are inexpensive and commercially available, although its use is regulated in some regions.[2][17][18] The corresponding amide is formed by reacting pseudoephedrine with a carboxylic acid derivative.[2]

Mechanism in Asymmetric Alkylation: The pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride to form a rigid (Z)-enolate.[2][18] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a conformationally locked structure.[2] This chelation, combined with the steric hindrance from the auxiliary's methyl and phenyl groups, blocks one face of the enolate. The electrophile (e.g., an alkyl halide) then approaches from the opposite, more accessible face, leading to high diastereoselectivity.[2][19]

Enders' SAMP/RAMP Auxiliaries

The SAMP/RAMP auxiliaries, developed by Dieter Enders and E.J. Corey, are based on (S)- and (R)-1-amino-2-methoxymethylpyrrolidine, respectively, which are derived from proline.[2][][20] They are primarily used for the asymmetric α-alkylation of ketones and aldehydes.[20]

Mechanism of Action: The auxiliary first reacts with a carbonyl compound to form a chiral hydrazone.[20] Deprotonation with a strong base (e.g., LDA) generates a resonance-stabilized azaenolate.[20] The lithium cation is chelated by the methoxy group's oxygen and the nitrogen atom, creating a rigid five-membered ring structure that forces a specific geometry of the azaenolate.[21] The bulky pyrrolidine ring effectively blocks the top face, directing the electrophile to attack from the bottom face, thus ensuring high stereocontrol.[21] The choice between SAMP and RAMP predictably determines which enantiomer of the product is formed.[21]

Quantitative Data on Diastereoselectivity

The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in the key bond-forming step. This is often reported as a diastereomeric ratio (d.r.) or, after cleavage, as an enantiomeric excess (e.e.).

Table 1: Diastereoselectivity in Evans Asymmetric Alkylation

| Substrate (N-Propionyl Oxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl- | Benzyl bromide | >99:1 | [2] |

| (4S)-4-benzyl- | Allyl iodide | 98:2 | [22] |

| (4R)-4-isopropyl- | Methyl iodide | 99:1 |[2] |

Table 2: Diastereoselectivity in Evans Asymmetric Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| N-propionyl | Isobutyraldehyde | >99:1 | [2] |

| N-propionyl | Benzaldehyde | 99:1 | [2] |

| N-acetyl | Propionaldehyde | No selectivity observed |[9] |

Table 3: Diastereoselectivity in Myers Asymmetric Alkylation of Pseudoephedrine Amides

| Amide Substrate | Electrophile | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Propionamide | Benzyl bromide | 80 | >99:1 | [18] |

| Propionamide | Methyl iodide | 88 | >99:1 | [18] |

| Phenylacetamide | Ethyl iodide | 88 | 97:3 | [18] |

| Acetamide | n-Butyl iodide | 70 | >99:1 |[18] |

Experimental Protocols

The following protocols are generalized methodologies for key transformations using chiral auxiliaries, based on published procedures.

Protocol 1: Evans Asymmetric Alkylation of a Chiral Oxazolidinone[22]

-

Acylation:

-

Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by propionic anhydride (1.5 eq).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify the resulting N-propionyl imide by column chromatography.

-

-

Alkylation:

-

Dissolve the purified N-propionyl imide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the sodium enolate.

-

After stirring for 30-60 minutes, add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.

-

Allow the reaction to stir at -78 °C for several hours until complete, then quench with a saturated aqueous NH₄Cl solution.

-

Warm to room temperature, extract with an organic solvent, and purify the crude product by column chromatography to separate the diastereomers.

-

-

Cleavage:

-

Dissolve the major alkylated diastereomer (1.0 eq) in a mixture of THF and water at 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the excess peroxide with sodium sulfite, perform an aqueous workup, and acidify to isolate the enantiomerically pure 2-methyl-4-pentenoic acid. The chiral auxiliary can be recovered from the aqueous layer.

-

Protocol 2: Myers Asymmetric Alkylation of a Pseudoephedrine Amide[18]

-

Amide Formation:

-

Combine (+)-pseudoephedrine (1.0 eq) and a carboxylic acid (1.1 eq) in toluene.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amide, typically by crystallization.

-

-

Alkylation:

-

Suspend anhydrous lithium chloride (LiCl) (6.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add a solution of lithium diisopropylamide (LDA) (2.2 eq).

-

Cool the mixture to -78 °C and add a solution of the pseudoephedrine amide (1.0 eq) in THF dropwise.

-

Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

-

Add the alkyl halide (1.2-1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench with saturated aqueous NH₄Cl, perform an aqueous workup, and purify the product by flash chromatography.

-

-

Cleavage to Carboxylic Acid:

-

Dissolve the purified alkylated amide in THF and water.

-

Add 1 M sulfuric acid and heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, extract the product into an organic solvent, and purify to yield the enantiomerically enriched carboxylic acid. The protonated pseudoephedrine auxiliary can be recovered from the aqueous phase.

-

Protocol 3: Enders SAMP/RAMP Hydrazone Alkylation[20]

-

Hydrazone Formation:

-

Mix the ketone or aldehyde (1.0 eq) with SAMP or RAMP (1.2 eq) neat or in a solvent like diethyl ether.

-

Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Remove any volatiles under vacuum. The crude hydrazone is often pure enough for the next step but can be purified by distillation or crystallization.

-

-

Alkylation:

-

Prepare a solution of LDA (1.1 eq) in anhydrous diethyl ether at 0 °C.

-

Add a solution of the hydrazone (1.0 eq) in ether to the LDA solution.

-

Cool the resulting mixture to -78 °C (or -110 °C for some substrates).

-

Slowly add the alkyl halide (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir until completion.

-

Perform an aqueous workup and purify the alkylated hydrazone by chromatography.

-

-

Cleavage:

-

Dissolve the purified alkylated hydrazone in an appropriate solvent (e.g., CH₂Cl₂ or pentane) and cool to -78 °C.

-

Bubble ozone (O₃) through the solution until a blue color persists, indicating complete consumption of the hydrazone.

-

Purge the excess ozone with N₂ or O₂, and add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.

-

After workup and purification, the α-alkylated ketone is obtained in high enantiomeric excess.

-

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide high levels of predictable stereocontrol makes them invaluable tools in academic research and crucial in the early phases of drug development.[2][23] While the field has seen tremendous growth in asymmetric catalysis, auxiliary-based methods remain superior for many key transformations due to their reliability, versatility, and the ease with which their diastereomeric products can be purified.[2][5] The continued application and development of auxiliaries like those pioneered by Evans, Myers, and Enders underscore their fundamental significance in the ongoing quest to synthesize the complex, single-enantiomer molecules that shape modern medicine and science.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. york.ac.uk [york.ac.uk]

- 7. Chiral Auxiliaries [sigmaaldrich.com]

- 8. Chiral auxiliary! | PPTX [slideshare.net]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. chemtube3d.com [chemtube3d.com]

- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 21. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Bromo-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effect and potency of the final product. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the asymmetric synthesis of this compound, ensuring high enantiomeric purity. The described methods are:

-

Stereospecific Conversion from L-Valine: A direct approach leveraging the readily available chiral pool of natural amino acids.

-

Diastereoselective Bromination using an Evans Chiral Auxiliary: A reliable method employing a recoverable chiral auxiliary to control the stereochemical outcome.

-

Dynamic Kinetic Resolution of Racemic 2-Bromo-3-methylbutanoic Acid: An efficient process that allows for the theoretical conversion of 100% of a racemic mixture into the desired enantiomer.

Data Presentation

The following table summarizes the typical quantitative data associated with each synthetic method, allowing for a comparative evaluation of their efficiency and stereoselectivity.

| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages |

| Stereospecific Conversion from L-Valine | L-Valine | NaNO₂, KBr, H₂SO₄ | Good | High (>95% ee) | Atom-economical, utilizes a readily available and inexpensive chiral starting material. |

| Diastereoselective Bromination (Evans Auxiliary) | 3-Methylbutanoic acid | (S)-4-benzyl-2-oxazolidinone, n-BuLi, 3-methylbutyryl chloride, LDA, NBS | Good | High (>98% de) | High diastereoselectivity, well-established and reliable methodology. |

| Dynamic Kinetic Resolution | Racemic 2-bromo-3-methylbutanoic acid ester | Candida antarctica lipase B (CALB), an acyl donor, a racemization agent (e.g., a bromide salt) | High | High (>99% ee) | Potentially quantitative yield of the desired enantiomer from a racemic mixture. |

Experimental Protocols

Method 1: Stereospecific Conversion from L-Valine

This method relies on the diazotization of the amino group of L-valine, followed by nucleophilic substitution with bromide, proceeding with retention of configuration.

Protocol:

-

Preparation of the Diazotization Medium: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-valine (1 equivalent) in aqueous hydrobromic acid (48%). Cool the solution to -5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water. Add this solution dropwise to the L-valine solution while maintaining the temperature between -5 °C and 0 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

Bromination: After the complete addition of the sodium nitrite solution, add potassium bromide (KBr, 1.2 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2 hours and then slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Method 2: Diastereoselective Bromination using an Evans Chiral Auxiliary

This method involves the temporary attachment of a chiral auxiliary to 3-methylbutanoic acid to direct the stereoselective introduction of the bromine atom.

Protocol:

-

Acylation of the Chiral Auxiliary:

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise and stir for 15 minutes.

-

Add 3-methylbutyryl chloride (1.1 equivalents) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

-